Nonadecane-7,10,13-trione
Description
Nonadecane-7,10,13-trione is a complex terpene trilactone belonging to the ginkgolide family, primarily isolated from Ginkgo biloba. Its molecular formula is C₂₀H₂₄O₁₀, with a molecular weight of 424.40 g/mol . The structure features a hexacyclic framework (hexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadecane) substituted with three ketone groups at positions 5, 15, and 18, along with hydroxyl and methyl substituents . This compound is pharmacologically significant due to its role as a platelet-activating factor (PAF) antagonist, contributing to anti-inflammatory and neuroprotective effects .
Properties
CAS No. |
62619-53-8 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
nonadecane-7,10,13-trione |
InChI |
InChI=1S/C19H34O3/c1-3-5-7-9-11-17(20)13-15-19(22)16-14-18(21)12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
WIDUOFCTGNWULJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)CCC(=O)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane-7,10,13-trione typically involves the oxidation of nonadecane derivatives. One common method is the oxidation of nonadecane-7,10,13-triol using oxidizing agents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC). The reaction is usually carried out under controlled conditions to ensure the selective formation of the triketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalytic oxidation methods using metal catalysts such as palladium or platinum may also be employed to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Nonadecane-7,10,13-trione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the triketone into corresponding alcohols or hydrocarbons.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid, PCC, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ketone groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nonadecane-7,10,13-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Nonadecane-7,10,13-trione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Nonadecane (n-Nonadecane)
Molecular Formula : C₁₉H₄₀
Molecular Weight : 268.52 g/mol
CAS Number : 629-92-5
- Structural Differences: Nonadecane is a straight-chain alkane lacking functional groups, whereas Nonadecane-7,10,13-trione is a polycyclic ketone derivative.
- Applications: Nonadecane is a volatile organic compound (VOC) found in biological tissues (e.g., breast muscle and abdominal fat) and rose absolute oil . It is nonpolar and hydrophobic, contrasting with the polar, bioactive trione.
- Physical Properties: Nonadecane has a boiling point of ~330°C and is used in industrial solvents, unlike the pharmacologically active trione .
Androst-5-ene-4,7,17-trione
Ginkgolide M
Molecular Formula : C₂₀H₂₄O₁₀
Molecular Weight : 424.40 g/mol
- Structural Similarities: Shares the hexacyclic backbone and three ketone groups with this compound.
- Key Differences: Ginkgolide M has hydroxyl groups at positions 6, 9, and 12, whereas Ginkgolide B (this compound) has hydroxyls at 6, 12, and 15. This alters pharmacokinetics and receptor binding .
Data Table: Comparative Analysis
Key Research Findings
- Bioactivity: this compound’s ketone and hydroxyl groups enhance its solubility and receptor interactions, unlike nonpolar alkanes like n-nonadecane .
- Pharmacological Contrasts: While androst triones modulate steroid pathways, ginkgolides target PAF receptors, illustrating functional divergence despite shared "trione" nomenclature .
- Structural Sensitivity: Minor substituent changes (e.g., hydroxyl positions in Ginkgolide M vs. B) significantly alter therapeutic profiles, underscoring the importance of stereochemistry .
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